5-Amino-2-cyclopropylbenzoic acid
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Overview
Description
5-Amino-2-cyclopropylbenzoic acid: is an organic compound with the molecular formula C10H11NO2 It features a benzoic acid core substituted with an amino group at the 5-position and a cyclopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-cyclopropylbenzoic acid typically involves multi-step organic reactions. One common method starts with the cyclopropylation of a suitable benzoic acid derivative, followed by nitration and subsequent reduction to introduce the amino group.
Cyclopropylation: The initial step involves the introduction of a cyclopropyl group to the benzoic acid derivative. This can be achieved using cyclopropyl bromide in the presence of a strong base like sodium hydride.
Nitration: The cyclopropylated intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in acidic conditions or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-cyclopropylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 5-Nitro-2-cyclopropylbenzoic acid.
Reduction: 5-Amino-2-cyclopropylbenzyl alcohol.
Substitution: 5-Acetamido-2-cyclopropylbenzoic acid.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-2-cyclopropylbenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the behavior of amino acid derivatives in biological systems.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Amino-2-cyclopropylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active site residues, while the cyclopropyl group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-cyclopropylbenzoic acid: Similar structure but with the amino and cyclopropyl groups swapped.
5-Amino-2-methylbenzoic acid: Similar structure with a methyl group instead of a cyclopropyl group.
5-Amino-2-phenylbenzoic acid: Similar structure with a phenyl group instead of a cyclopropyl group.
Uniqueness
5-Amino-2-cyclopropylbenzoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution on chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-amino-2-cyclopropylbenzoic acid |
InChI |
InChI=1S/C10H11NO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6H,1-2,11H2,(H,12,13) |
InChI Key |
FBMLXSYSAQRCIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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